An In-depth Technical Guide to 1-benzyl-N-methylpiperidin-3-amine: Chemical Properties, Structure, and Synthetic Protocols
An In-depth Technical Guide to 1-benzyl-N-methylpiperidin-3-amine: Chemical Properties, Structure, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies for 1-benzyl-N-methylpiperidin-3-amine, a representative member of this important class of compounds. While specific experimental data for this exact molecule is limited in public literature, this document consolidates information from closely related analogues and established chemical principles to serve as a valuable resource for researchers in drug discovery and development. The guide details plausible synthetic routes with experimental protocols, predicted physicochemical and spectroscopic data, and discusses the potential biological activities based on the known pharmacology of N-benzylpiperidine derivatives.
Chemical Structure and Properties
1-benzyl-N-methylpiperidin-3-amine possesses a chiral center at the C3 position of the piperidine ring. The structure combines a tertiary amine within the piperidine ring, a secondary amine at the 3-position (which is methylated to a tertiary amine in the title compound), and a benzyl group attached to the piperidine nitrogen.
Table 1: Chemical Identifiers and Properties of 1-benzyl-N-methylpiperidin-3-amine and its Precursor
| Property | 1-benzyl-N-methylpiperidin-3-amine | (R)-1-benzylpiperidin-3-amine (Precursor) |
| IUPAC Name | 1-benzyl-N-methylpiperidin-3-amine | (3R)-1-benzylpiperidin-3-amine |
| Molecular Formula | C₁₃H₂₀N₂ | C₁₂H₁₈N₂[3] |
| Molecular Weight | 204.31 g/mol [4] | 190.28 g/mol [3] |
| CAS Number | 60717-45-5 | 168466-84-0[3] |
| Canonical SMILES | CNCC1CN(CC2=CC=CC=C2)CCC1 | C1CC(CN(C1)CC2=CC=CC=C2)N[3] |
| InChIKey | Not available | HARWNWOLWMTQCC-GFCCVEGCSA-N[3] |
Table 2: Predicted and Experimental Physicochemical Properties
| Property | 1-benzyl-N-methylpiperidin-3-amine (Predicted) | (R)-1-benzylpiperidin-3-amine (Experimental/Predicted) |
| Boiling Point | Not available | 281.2 ± 33.0 °C (Predicted)[1] |
| Melting Point | Not available | 63-65 °C (for a related compound)[2] |
| pKa | ~9.0 - 10.5 | 10.21 ± 0.20 (Predicted)[1] |
| logP | 2.19920 (for (R)-enantiomer)[4] | 1.4 (Computed by XLogP3)[3] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų (for (R)-enantiomer)[4] | 29.3 Ų[3] |
Synthesis and Experimental Protocols
The synthesis of 1-benzyl-N-methylpiperidin-3-amine can be envisioned through a multi-step process, starting from commercially available precursors. A plausible route involves the initial synthesis of the secondary amine, 1-benzylpiperidin-3-amine, followed by N-methylation. The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of secondary amines to tertiary amines using formic acid and formaldehyde, and it notably avoids the formation of quaternary ammonium salts.[3][5][6]
Figure 1: Plausible Synthetic Workflow
Experimental Protocol: Synthesis of 1-benzylpiperidin-3-amine (Precursor)
This protocol is adapted from general procedures for reductive amination.
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Reaction Setup: To a solution of 1-benzyl-3-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium acetate (10 equivalents).
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Reduction: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise at 0 °C.
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Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by the slow addition of 2M HCl. Adjust the pH to >10 with a concentrated NaOH solution.
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Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction
This protocol describes the methylation of the secondary amine precursor to the final tertiary amine product.[5][6]
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Reaction Setup: In a round-bottom flask, dissolve 1-benzylpiperidin-3-amine (1 equivalent) in an excess of formic acid (e.g., 5 equivalents).
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Addition of Formaldehyde: To this solution, add an aqueous solution of formaldehyde (37%, 2.5 equivalents).
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Reaction Execution: Heat the reaction mixture to 80-100 °C for 6-12 hours. The evolution of carbon dioxide will be observed. The reaction is typically complete when gas evolution ceases.
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Work-up: Cool the reaction mixture to room temperature and basify by the careful addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is >10.
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Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-N-methylpiperidin-3-amine. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).~3.5 ppm: Singlet, 2H (benzylic -CH₂- protons). Note: Due to the chiral center at C3, these protons are diastereotopic and may appear as a pair of doublets (an AB quartet).[7]~1.5-3.0 ppm: A series of complex multiplets corresponding to the piperidine ring protons.~2.2 ppm: Singlet, 3H (N-methyl -CH₃ protons). |
| ¹³C NMR | ~138 ppm: Quaternary carbon of the benzyl group.~129, 128, 127 ppm: Aromatic -CH carbons.~63 ppm: Benzylic -CH₂- carbon.~45-60 ppm: Piperidine ring carbons.~42 ppm: N-methyl -CH₃ carbon. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 204.Base Peak: m/z 91 (tropylium ion, characteristic for benzyl groups).Other Fragments: Loss of the methyl group, cleavage of the piperidine ring. |
| Infrared (IR) | ~3030 cm⁻¹: Aromatic C-H stretch.~2940, 2850 cm⁻¹: Aliphatic C-H stretch.~1600, 1495, 1450 cm⁻¹: Aromatic C=C bending.~1100-1200 cm⁻¹: C-N stretching. |
Biological Activity and Potential Applications
The N-benzylpiperidine motif is a key pharmacophore in many centrally active agents. Its presence suggests that 1-benzyl-N-methylpiperidin-3-amine could interact with various receptors and enzymes in the central nervous system (CNS).
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Dopamine and Serotonin Receptors: N-benzylpiperidine derivatives have been extensively studied as ligands for dopamine (particularly D3 and D4) and serotonin (5-HT) receptors.[8][9] These receptors are implicated in a host of neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, depression, and anxiety. The tertiary amine of the piperidine ring can form a crucial salt bridge with acidic residues in the receptor binding pocket, while the benzyl group can engage in cation-π or hydrophobic interactions.[2][10]
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Sigma (σ) Receptors: This class of compounds has also shown high affinity for sigma receptors, which are involved in modulating various neurotransmitter systems and are targets for the treatment of neurological disorders and pain.[11]
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Acetylcholinesterase (AChE) Inhibition: Some N-benzylpiperidine derivatives have been identified as inhibitors of AChE, an enzyme central to the pathology of Alzheimer's disease.[10][11]
Given these precedents, 1-benzyl-N-methylpiperidin-3-amine represents a valuable scaffold for the development of novel CNS-active agents. Further derivatization of the benzyl ring or the piperidine core could lead to potent and selective ligands for a variety of neurological targets.
Figure 2: Hypothetical GPCR Signaling Modulation
Conclusion
1-benzyl-N-methylpiperidin-3-amine is a compound of significant interest due to its core N-benzylpiperidine structure, a well-established pharmacophore in drug discovery. While detailed experimental data on this specific molecule is not widely published, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related compounds. The potential for this molecule and its derivatives to interact with key CNS targets, such as dopamine, serotonin, and sigma receptors, makes it a valuable starting point for further investigation in the development of novel therapeutics for neurological and psychiatric disorders. This guide serves as a foundational resource for researchers aiming to explore the chemical space and therapeutic potential of this promising class of compounds.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
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